Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate is an organic compound with the molecular formula C19H21NO4 It is a derivative of benzoic acid and is known for its unique chemical structure, which includes an ethyl ester group, a phenoxyacetamido group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate typically involves the following steps:
Formation of the Phenoxyacetamido Intermediate: The reaction begins with the formation of the phenoxyacetamido intermediate. This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3,5-dimethylphenoxyacetic acid.
Amidation Reaction: The 3,5-dimethylphenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of 4-[2-(3,5-dimethylphenoxy)acetamido]benzoic acid.
Esterification: Finally, the 4-[2-(3,5-dimethylphenoxy)acetamido]benzoic acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulation of Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound is used as a photoinitiator and has applications in the production of dental materials.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group, leading to different chemical properties and applications.
Butyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate: This compound has a butyl ester group and is used in different industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications in various fields of research.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-4-23-19(22)15-5-7-16(8-6-15)20-18(21)12-24-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,20,21) |
InChI Key |
XMKLWMIJQNNOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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